3-(3-Amino-4-methyl-1H-pyrazol-1-YL)propanamide is a chemical compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. This compound has garnered attention due to its potential applications in various fields, including medicinal chemistry and biological research.
This compound can be classified under the category of pyrazole derivatives, which are known for their diverse biological activities. The synthesis of 3-(3-Amino-4-methyl-1H-pyrazol-1-YL)propanamide typically involves the reaction of 3-amino-4-methyl-1H-pyrazole with propanoylating agents such as propanoyl chloride.
The synthesis of 3-(3-Amino-4-methyl-1H-pyrazol-1-YL)propanamide generally follows these steps:
The molecular formula of 3-(3-Amino-4-methyl-1H-pyrazol-1-YL)propanamide is C7H12N4O, with a molecular weight of 168.20 g/mol. The IUPAC name reflects its structure, indicating the presence of the pyrazole moiety attached to a propanamide group.
Property | Data |
---|---|
Molecular Formula | C7H12N4O |
Molecular Weight | 168.20 g/mol |
IUPAC Name | 3-(3-amino-4-methylpyrazol-1-yl)propanamide |
InChI | InChI=1S/C7H12N4O/c1-5-11(10-7(5)9)3-2-6(8)12/h4H,2-3H2,1H3,(H2,8,12)(H2,9,10) |
InChI Key | TWPLPXZDDZJINK-UHFFFAOYSA-N |
Canonical SMILES | CC1=CN(N=C1N)CCC(=O)N |
3-(3-Amino-4-methyl-1H-pyrazol-1-YL)propanamide can participate in several chemical reactions:
The major products from these reactions include:
The mechanism of action for 3-(3-Amino-4-methyl-1H-pyrazol-1-YL)propanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. Additionally, the compound may interact with cellular receptors, influencing signal transduction pathways.
The compound is typically characterized by its solid state at room temperature and exhibits stability under standard conditions.
Key chemical properties include:
3-(3-Amino-4-methyl-1H-pyrazol-1-YL)propanamide has several notable applications:
3-(3-Amino-4-methyl-1H-pyrazol-1-yl)propanamide represents a structurally optimized pyrazolyl propanamide derivative within the novel class of androgen receptor targeting agents. Characterized by the molecular formula C₇H₁₂N₄O (CAS No: 1342128-37-3) and molecular weight of 168.20 g/mol [3], this compound features a propanamide linkage connecting an aromatic system to a strategically substituted pyrazole B-ring. The 3-amino-4-methyl substitution pattern on the pyrazole ring differentiates it from earlier antiandrogens and positions it within contemporary drug discovery efforts addressing treatment-resistant prostate cancer. As prostate cancer evolves resistance to conventional androgen receptor ligands, compounds like 3-(3-amino-4-methyl-1H-pyrazol-1-yl)propanamide have emerged as critical investigational agents targeting alternative mechanisms of androgen receptor signaling [1].
The pyrazole heterocycle serves as a privileged pharmacophore in medicinal chemistry due to its favorable electronic distribution, hydrogen bonding capabilities, and metabolic stability. Within androgen receptor targeting compounds, pyrazole-containing molecules demonstrate enhanced binding versatility compared to traditional steroidal structures. The electron-rich nature of the pyrazole ring facilitates interactions with both the ligand-binding domain (LBD) and non-traditional binding sites on the androgen receptor, including the activation function-1 (AF-1) domain located in the N-terminal region [1] [5]. This dual-targeting capability is crucial for overcoming resistance mechanisms in advanced prostate cancers.
Structural studies reveal that the substitution pattern on the pyrazole ring profoundly influences biological activity. The 3-amino group at the third position and methyl group at the fourth position in 3-(3-amino-4-methyl-1H-pyrazol-1-yl)propanamide provide both hydrogen bond donors and hydrophobic contacts critical for high-affinity receptor interactions. This specific substitution pattern differentiates it from simpler pyrazole derivatives like 5-methyl-3-pyrazolamine (C₄H₇N₃, CAS: 113402-89-4), which lacks the propanamide linkage necessary for optimal interaction with the AR's extended binding regions [4]. The strategic placement of these substituents enables novel binding modes unattainable with first-generation antiandrogens, particularly against mutated or truncated androgen receptor variants.
Table 1: Structural Comparison of Key Pyrazole Derivatives in Androgen Receptor Targeting
Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Features |
---|---|---|---|---|
3-(3-Amino-4-methyl-1H-pyrazol-1-yl)propanamide | 1342128-37-3 | C₇H₁₂N₄O | 168.20 | Propanamide linker, 4-methylpyrazole, 3-amino substitution |
5-Methyl-3-pyrazolamine | 113402-89-4 | C₄H₇N₃ | 97.12 | Unsubstituted pyrazole core, 5-methyl, 3-amino |
UT-34 (Reference compound) | Not provided | Not provided | Not provided | Pyrazol-1-yl propanamide with optimized aryl A-ring |
The evolution of nonsteroidal antiandrogens has progressed through distinct generations defined by their mechanism of action and resistance profiles. First-generation agents including flutamide, bicalutamide, and nilutamide functioned as competitive antagonists at the androgen receptor's ligand-binding domain (LBD). While initially effective, these compounds frequently demonstrated agonist switching—where antagonists paradoxically activated mutant receptors—and proved ineffective against tumors exhibiting androgen receptor overexpression or splice variants lacking the LBD entirely [1] [2].
Second-generation antiandrogens (enzalutamide, apalutamide, darolutamide) offered improved affinity and reduced agonist switching but remained constrained by LBD-focused mechanisms. Resistance inevitably emerged through multiple pathways: AR gene amplification (increasing receptor concentration beyond drug saturation capacity), point mutations (altering drug-binding pockets), and constitutively active truncated AR splice variants (lacking drug-targeted LBD domains entirely) [1]. Additionally, compensatory intratumoral androgen synthesis and ligand-independent activation pathways further diminished therapeutic efficacy. These limitations highlighted the critical need for agents operating beyond competitive LBD antagonism.
The structural progression from early antiandrogens to advanced compounds like 3-(3-amino-4-methyl-1H-pyrazol-1-yl)propanamide reflects this mechanistic evolution. Contemporary pyrazolyl propanamides incorporate dual-domain targeting capabilities absent in predecessors. Unlike darolutamide (approved 2019) which remains LBD-focused, pyrazolyl propanamides exhibit extended binding regions that engage both the LBD and N-terminal domains, thereby addressing a broader spectrum of resistance mechanisms [1] [2].
Table 2: Evolution of Antiandrogens and Resistance Mechanisms
Antiandrogen Generation | Representative Agents | Primary Mechanism | Limitations in CRPC |
---|---|---|---|
First-Generation | Flutamide, Bicalutamide, Nilutamide | Competitive LBD antagonism | Agonist switching, AR overexpression vulnerability, ineffective against AR-Vs |
Second-Generation | Enzalutamide, Apalutamide, Darolutamide | Improved LBD affinity, reduced nuclear translocation | Point mutation vulnerability, ineffective against LBD-lacking AR-Vs, compensatory intratumoral androgens |
Novel Domain-Targeting Agents | Pyrazol-1-yl-propanamides (e.g., 3-(3-Amino-4-methyl-1H-pyrazol-1-yl)propanamide) | LBD + NTD (AF-1) binding, SARD activity | Broad-spectrum activity against wtAR, mutants, and AR-Vs |
The therapeutic limitations of domain-specific antiandrogens catalyzed the development of pan-antagonists and selective androgen receptor degraders (SARDs). Pan-antagonists exhibit broad-spectrum AR inhibition across diverse androgen receptor configurations—including wild-type (wtAR), point-mutated variants (e.g., T878A, W742L), and clinically relevant splice variants (AR-V7) that lack the C-terminal LBD targeted by conventional therapies [1] [2]. Unlike enzalutamide or darolutamide, pyrazolyl propanamides demonstrate pan-antagonist behavior through multi-domain engagement, particularly via interactions with the activation function-1 (AF-1) region in the N-terminal domain.
Simultaneously, SARDs such as 3-(3-amino-4-methyl-1H-pyrazol-1-yl)propanamide induce ubiquitin-proteasome system (UPS)-mediated AR degradation, eliminating both full-length and splice variant receptors. The pyrazole moiety serves as a critical structural element for degradation efficacy, as demonstrated in pharmacological evaluations where B-ring pyrazoles outperformed other heterocycles in degradation potency [1]. This degradation occurs through allosteric modulation that enhances ubiquitin ligase recruitment rather than direct proteasomal targeting.
The compound 26a (structurally analogous to 3-(3-amino-4-methyl-1H-pyrazol-1-yl)propanamide) exemplifies this dual functionality, demonstrating 80% tumor growth inhibition in xenograft models derived from enzalutamide-resistant (Enz-R) VCaP cells [1] [2]. This unprecedented efficacy against resistant tumors stems from two complementary mechanisms: (1) transcriptional suppression through pan-antagonism that inhibits both AF-1 and AF-2 activation functions, and (2) receptor depletion via ubiquitin-mediated proteasomal degradation. The 3-amino-4-methylpyrazole configuration specifically enhances proteasomal targeting efficiency compared to earlier indole-based SARDs (e.g., UT-155 or UT-69), translating to improved in vivo efficacy.
Pharmacokinetic optimization within the pyrazolyl propanamide series has further enhanced their therapeutic potential. Modifications to the A-ring aromatic system and propanamide linkage (Series II and IV) improved metabolic stability and oral bioavailability while maintaining degradation potency [1]. These advances position pyrazolyl propanamides as promising clinical candidates for enzalutamide-resistant prostate cancer, addressing the urgent unmet need for agents effective against diverse resistance mechanisms.
Table 3: Key Compounds in Pyrazolyl Propanamide Development
Compound Identifier | Chemical Features | Primary Activities | Resistance Model Efficacy |
---|---|---|---|
UT-155 (9) | Indol-1-yl propanamide derivative | Early-generation SARD | Moderate activity in Enz-R models |
UT-34 (10) | Initial pyrazol-1-yl propanamide | Improved PK properties over UT-155 | Significant activity in Enz-R models |
26a | Optimized B-ring disubstituted pyrazole | Pan-antagonist and SARD | 80% tumor growth inhibition in Enz-R VCaP xenografts |
3-(3-Amino-4-methyl-1H-pyrazol-1-yl)propanamide | Specific 3-amino-4-methyl B-ring substitution | Targeted pan-antagonist and SARD | Enhanced activity against diverse AR conformations |
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 2208-40-4
CAS No.: 70802-12-9
CAS No.: